molecular formula C16H17N5O2S B2504498 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 894067-49-3

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2504498
CAS No.: 894067-49-3
M. Wt: 343.41
InChI Key: DDKRPAIFMAPOBF-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves multiple steps, starting with the preparation of the furan and triazolo-pyridazine moieties. The synthetic route typically includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazolo-pyridazine core: This involves the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids, followed by cyclization.

    Coupling of the furan and triazolo-pyridazine units: This step often involves the use of sulfur-containing reagents to form the sulfanyl linkage.

    Introduction of the piperidinyl group: This can be achieved through nucleophilic substitution reactions using piperidine and suitable electrophilic intermediates.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazolo-pyridazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites and inhibit enzymatic activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one stands out due to its unique combination of furan, triazolo-pyridazine, and piperidinyl moieties. Similar compounds include:

The uniqueness of this compound lies in its ability to combine these functionalities into a single molecule, offering a versatile platform for drug design and development .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-15(20-8-2-1-3-9-20)11-24-16-18-17-14-7-6-12(19-21(14)16)13-5-4-10-23-13/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKRPAIFMAPOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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